molecular formula C15H27NOSi B161981 4-Methoxy-3-(triisopropylsilyl)pyridine CAS No. 126378-42-5

4-Methoxy-3-(triisopropylsilyl)pyridine

Cat. No.: B161981
CAS No.: 126378-42-5
M. Wt: 265.47 g/mol
InChI Key: PJUGBVIUBHMXLS-UHFFFAOYSA-N
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Description

4-Methoxy-3-(triisopropylsilyl)pyridine is an organic compound with the molecular formula C15H27NOSi. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a methoxy group (-OCH3) at the 4-position and a triisopropylsilyl group (-Si(iPr)3) at the 3-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(triisopropylsilyl)pyridine typically involves the silylation of 4-methoxypyridine. One common method is the reaction of 4-methoxypyridine with triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the silylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(triisopropylsilyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-formyl-3-(triisopropylsilyl)pyridine.

    Reduction: Formation of 4-methoxy-3-(triisopropylsilyl)piperidine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(triisopropylsilyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s structural features may contribute to the design of molecules with specific biological targets.

    Industry: It can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(triisopropylsilyl)pyridine depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the methoxy group can participate in hydrogen bonding, while the triisopropylsilyl group can provide steric protection or influence the compound’s solubility and reactivity. The pyridine ring can act as a ligand, coordinating with metal ions or interacting with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridine: Lacks the triisopropylsilyl group, making it less sterically hindered and more reactive in certain reactions.

    3-(Triisopropylsilyl)pyridine: Lacks the methoxy group, which affects its electronic properties and reactivity.

    4-Methoxy-2-(triisopropylsilyl)pyridine: Similar structure but with the triisopropylsilyl group at the 2-position, leading to different steric and electronic effects.

Uniqueness

4-Methoxy-3-(triisopropylsilyl)pyridine is unique due to the combination of the methoxy and triisopropylsilyl groups at specific positions on the pyridine ring. This unique arrangement provides distinct steric and electronic properties, making it valuable for selective reactions and applications in various fields of research.

Biological Activity

4-Methoxy-3-(triisopropylsilyl)pyridine (CAS No. 126378-42-5) is a pyridine derivative with potential biological activities. This compound has garnered interest due to its structural properties and possible applications in medicinal chemistry, particularly in cancer treatment and antibacterial activity. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The structure of this compound is characterized by a methoxy group and a triisopropylsilyl substituent attached to the pyridine ring. This configuration may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with pyridine structures can exhibit various biological activities, including antitumor and antimicrobial effects. The following sections summarize the findings related to the biological activity of this compound.

Antitumor Activity

Studies have evaluated the antitumor potential of pyridine derivatives, including this compound. Although specific data on this compound is limited, related pyridine derivatives have shown promising results against various cancer cell lines.

  • Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that certain pyridine derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). For example, compounds structurally similar to this compound exhibited half-maximal inhibitory concentration (IC50) values greater than 50 μM against these cell lines, indicating moderate activity .
  • Mechanisms of Action : The antitumor activity may be attributed to the ability of these compounds to interact with key proteins involved in cell proliferation and survival pathways. For instance, inhibition of the EGFR (epidermal growth factor receptor) pathway has been noted in similar studies .

Antibacterial Activity

Pyridine derivatives are also recognized for their antibacterial properties. The biological evaluation of related compounds suggests potential efficacy against Gram-positive bacteria.

  • Bacteriostatic Effects : Compounds similar to this compound have been shown to exhibit significant bacteriostatic activity against various bacterial strains. For instance, studies on pyridine derivatives demonstrated effective inhibition of biofilm formation and bacterial growth dynamics .
  • Biofilm Inhibition : The ability to inhibit biofilm formation is crucial for combating persistent bacterial infections. Compounds that share structural features with this compound have shown promising results in reducing biofilm biomass in a dose-dependent manner .

Case Studies

Several studies highlight the biological activity of pyridine derivatives:

  • Case Study 1 : A study focusing on a series of pyridine derivatives showed that modifications at the nitrogen atom significantly enhanced antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae. The introduction of halogen atoms was particularly beneficial for improving bioactivity .
  • Case Study 2 : Another investigation into pyrido[2,3-d]pyrimidines revealed that certain structural modifications led to increased cytotoxicity against cancer cell lines, suggesting that similar approaches could be applied to enhance the efficacy of this compound .

Data Tables

Compound NameActivity TypeIC50 (μM)Target Cell Line/Bacteria
A5Antitumor>50A549, NCI-H1975
B1Antibacterial0.297S. pneumoniae
B7Antibacterial15.629S. aureus

Properties

IUPAC Name

(4-methoxypyridin-3-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NOSi/c1-11(2)18(12(3)4,13(5)6)15-10-16-9-8-14(15)17-7/h8-13H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUGBVIUBHMXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=C(C=CN=C1)OC)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447774
Record name 4-Methoxy-3-[tri(propan-2-yl)silyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126378-42-5
Record name 4-Methoxy-3-[tri(propan-2-yl)silyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methoxypyridine (14.0 g, 128.3 mmol) in THF (150 mL) was added at −25° C., 2.0M LDA in heptane/THF/ethyl benzene (76.9 mL, 153.9 mmol). The mixture was stirred at −25° C. for 30 minutes. Triisopropylsilyl chloride (35.3 mL, 166.8 mmol) was added and the mixture was stirred at −25° C. for 15 minutes and then at room temperature for 16 hours. Water was added and the mixture was extracted with EtOAc. The extract was washed with water, brine dried over MgSO4 and concentrated to dryness. Purification of the residue by flash chromatography (hexane/ethylacetate 8:2-1:1) gave 4-methoxy-3-triisopropylsilanyl-pyridine (7.56 g, 22%) as an orange solid.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane THF ethyl benzene
Quantity
76.9 mL
Type
reactant
Reaction Step Three
Quantity
35.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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